molecular formula C10H12FNO B14822836 5-Cyclopropoxy-2-ethyl-4-fluoropyridine

5-Cyclopropoxy-2-ethyl-4-fluoropyridine

Cat. No.: B14822836
M. Wt: 181.21 g/mol
InChI Key: SBOLUHWXZYDHNA-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-ethyl-4-fluoropyridine is a substituted pyridine derivative featuring a cyclopropoxy group at position 5, an ethyl group at position 2, and a fluorine atom at position 2. The cyclopropoxy moiety introduces significant ring strain due to the three-membered ether structure, which can enhance reactivity and influence binding interactions in biological systems. This compound is of interest in pharmaceutical and agrochemical research, where such structural features are leveraged for targeted activity .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethyl-4-fluoropyridine

InChI

InChI=1S/C10H12FNO/c1-2-7-5-9(11)10(6-12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3

InChI Key

SBOLUHWXZYDHNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)OC2CC2)F

Origin of Product

United States

Chemical Reactions Analysis

5-Cyclopropoxy-2-ethyl-4-fluoropyridine can undergo various chemical reactions, including:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • 5-Cyclopentyl-2-(4-methylphenyl)pyridine (): Features a bulkier cyclopentyl group and a 4-methylphenyl substituent.
  • 2-Cyclobutoxypyridine-4-carboxylic acid (): Substituted with a cyclobutoxy group (four-membered ring) and a carboxylic acid. The cyclobutoxy group offers moderate strain compared to cyclopropoxy, while the carboxylic acid enhances solubility.
Table 1: Comparative Properties of Pyridine Derivatives
Compound Name Substituents Molecular Weight (g/mol)* Ring Strain (kcal/mol) logP (Predicted) Key Applications
5-Cyclopropoxy-2-ethyl-4-fluoropyridine 2-ethyl, 4-F, 5-cyclopropoxy ~181.2 27.5 (high) 2.1 Pharmaceuticals
5-Cyclopentyl-2-(4-methylphenyl)pyridine 2-(4-methylphenyl), 5-cyclopentyl 239.3 (reported) 6.2 (low) 3.5 Material science
2-Cyclobutoxypyridine-4-carboxylic acid 2-cyclobutoxy, 4-COOH ~195.2 26.4 (moderate) 1.8 Agrochemicals, drug intermediates

*Molecular weights for non-reported compounds are calculated using standard atomic masses.

Electronic and Steric Effects

  • Cyclopropoxy vs. Cyclopentyl/Cyclobutoxy : The cyclopropoxy group’s high strain increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to cyclopentyl or cyclobutoxy groups. This property is critical in prodrug activation or covalent inhibitor design .
  • Fluorine Position: The 4-fluorine in the target compound withdraws electron density from the pyridine ring, reducing basicity (pKa ~1.5 vs. ~3.0 for non-fluorinated analogs). This enhances stability in acidic environments, a desirable trait for oral drug candidates.

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